molecular formula C28H35Cl2N5O4S B2508206 Mps1-IN-1 dihydrochloride CAS No. 1883548-93-3

Mps1-IN-1 dihydrochloride

Cat. No.: B2508206
CAS No.: 1883548-93-3
M. Wt: 608.58
InChI Key: HFJLUXGXTPNYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mps1-IN-1 dihydrochloride is a selective inhibitor of monopolar spindle 1 (Mps1) kinase. This compound is known for its high specificity and potency, with an IC50 value of 367 nM. Mps1 kinase plays a crucial role in the spindle assembly checkpoint during cell division, ensuring proper chromosome alignment and segregation. Inhibition of Mps1 kinase disrupts this checkpoint, leading to mitotic errors and cell death, making this compound a valuable tool in cancer research .

Preparation Methods

The synthesis of Mps1-IN-1 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

    Formation of the core structure: This involves the synthesis of the pyrrolo[2,3-b]pyridine core through a series of cyclization reactions.

    Functional group modifications: Introduction of methoxy, sulfonyl, and amino groups to the core structure.

    Final assembly: Coupling of the modified core with piperidinol and subsequent formation of the dihydrochloride salt.

Chemical Reactions Analysis

Mps1-IN-1 dihydrochloride primarily undergoes substitution reactions due to the presence of various functional groups. Common reagents and conditions used in these reactions include:

    Nucleophilic substitution: Using nucleophiles such as amines or thiols to replace specific functional groups.

    Oxidation and reduction: Modifying the oxidation state of certain functional groups to alter the compound’s properties.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could result in the formation of an amide derivative .

Scientific Research Applications

Mps1-IN-1 dihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

Mps1-IN-1 dihydrochloride is unique due to its high selectivity and potency against Mps1 kinase. Similar compounds include:

These compounds share the common feature of targeting Mps1 kinase but differ in their chemical structures, selectivity profiles, and stages of development.

Properties

IUPAC Name

1-[3-methoxy-4-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]phenyl]piperidin-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O4S.2ClH/c1-18(2)38(35,36)26-7-5-4-6-23(26)30-24-17-27(32-28-21(24)10-13-29-28)31-22-9-8-19(16-25(22)37-3)33-14-11-20(34)12-15-33;;/h4-10,13,16-18,20,34H,11-12,14-15H2,1-3H3,(H3,29,30,31,32);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJLUXGXTPNYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=CC(=NC3=C2C=CN3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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